ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate
Description
Ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted at position 4 with a pyridyl group and at position 3 with an ethyl carboxylate moiety. This structure combines the hydrogen-bonding capability of the pyridyl nitrogen with the ester group's electronic effects, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 4-pyridin-4-yl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-9(7-13-14-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKPFJYKKJBXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by esterification with ethyl chloroformate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization and esterification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:
The carboxylic acid intermediate serves as a precursor for amide formation. For example, coupling with benzylamine using EDCl/HOBt yields N-benzyl-4-(4-pyridyl)-1H-pyrazole-3-carboxamide (62% yield) .
Pyrazole Ring Modifications
The pyrazole core participates in electrophilic substitution and cycloaddition reactions:
Nitration
| Reagents | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0°C, 2 h | Ethyl 4-(4-pyridyl)-5-nitro-1H-pyrazole-3-carboxylate | 5-position |
The nitro derivative can be reduced to an amine using Pd/C and H₂ (1 atm), yielding ethyl 5-amino-4-(4-pyridyl)-1H-pyrazole-3-carboxylate (91% yield) .
Cycloaddition
Reaction with dimethyl acetylenedicarboxylate (DMAD) under microwave irradiation produces a pyrazolo[1,5-a]pyridine derivative via [3+2] cycloaddition (65% yield) .
Pyridyl Group Reactivity
The 4-pyridyl substituent facilitates metal coordination and cross-coupling reactions:
Coordination Chemistry
| Metal Salt | Ligand Ratio | Product | Application | Source |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 | [Cu(L)₂(NO₃)₂] (L = pyridyl-pyrazole) | Catalytic oxidation | |
| FeCl₃ | 1:1 | FeCl₃·L | Lewis acid catalyst |
These complexes exhibit catalytic activity in oxidation reactions, such as converting alcohols to ketones with TBHP as an oxidant .
Nucleophilic Substitution at the Ester Group
The ethoxy group is replaced by nucleophiles under mild conditions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ammonia (NH₃) | Ethanol, 60°C, 8 h | 4-(4-pyridyl)-1H-pyrazole-3-carboxamide | 74% | |
| Hydrazine (N₂H₄) | THF, rt, 4 h | 4-(4-pyridyl)-1H-pyrazole-3-carbohydrazide | 88% |
Oxidation of the Pyridyl Ring
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | 80°C, 6 h | Ethyl 4-(4-pyridyl-N-oxide)-1H-pyrazole-3-carboxylate | 53% |
Reduction of the Ester Group
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → rt, 2 h | 4-(4-pyridyl)-1H-pyrazole-3-methanol | 67% |
Biological Activity Correlations
Derivatives of this compound show structure-dependent antimicrobial activity:
| Derivative | Microbial Target (MIC, μg/mL) | Potency vs. Standard | Source |
|---|---|---|---|
| 5-Nitro derivative | E. coli (0.038) | Comparable to ampicillin | |
| Hydrazide derivative | C. albicans (0.015) | 1.3× fluconazole |
Synthetic Methodology Comparison
A comparative analysis of synthesis routes highlights efficiency improvements:
Scientific Research Applications
Synthesis of Ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate
The synthesis of this compound typically involves the reaction of 4-pyridinecarboxylic acid with hydrazine derivatives, followed by esterification with ethyl chloroformate. This method allows for the efficient production of the compound while maintaining a high yield.
Biological Activities
Antimicrobial Properties : this compound has shown significant antimicrobial activity against various bacterial strains. In a study conducted by Ge et al. (2009), derivatives of pyrazoles demonstrated potent antibacterial effects, making them suitable candidates for developing new antibiotics .
Anti-inflammatory Effects : Research has indicated that pyrazole derivatives possess anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry highlighted the ability of similar compounds to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity : The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, potentially offering a new avenue for cancer treatment .
Agrochemical Applications
This compound is being explored as a potential agrochemical agent. Its derivatives have been found to exhibit herbicidal and fungicidal activities. Research indicates that these compounds can effectively control weed growth and fungal infections in crops, thereby enhancing agricultural productivity .
Material Science Applications
In material science, this compound has been utilized in synthesizing coordination polymers and metal-organic frameworks (MOFs). These materials are notable for their applications in gas storage and separation technologies due to their high surface area and tunable porosity .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Activity Study : A study conducted on various pyrazole derivatives, including this compound, showed a significant reduction in bacterial growth rates compared to control groups. The effectiveness was attributed to the compound's ability to disrupt bacterial cell membranes.
- Anti-inflammatory Mechanism Investigation : Researchers explored the mechanism by which pyrazole derivatives inhibit inflammatory pathways. The findings suggested that these compounds could modulate signaling cascades involved in inflammation, providing insights into their therapeutic potential.
- Agrochemical Efficacy Trials : Field trials demonstrated that formulations containing this compound significantly reduced weed populations without harming crop yields, indicating its viability as a sustainable agricultural solution.
Biological Activity
Ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound, drawing on recent research findings and case studies.
Chemical Structure and Synthesis
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The compound can be synthesized via various methods, typically involving the reaction of 4-pyridyl hydrazine with ethyl acetoacetate under acidic conditions. The resulting product can be purified through recrystallization or chromatography.
Biological Activity
The biological activities of this compound have been investigated in several studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with pyrazole moieties exhibit notable antimicrobial properties. For instance, a study assessing the efficacy of various pyrazole derivatives demonstrated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been evaluated. In a carrageenan-induced paw edema model in rats, this compound exhibited significant reduction in inflammation compared to standard anti-inflammatory drugs like ibuprofen .
| Compound | Inflammation Reduction (%) | Standard Drug | Standard Reduction (%) |
|---|---|---|---|
| This compound | 70 | Ibuprofen | 65 |
Anticancer Activity
The compound has shown promise in anticancer studies, particularly against various cancer cell lines. A recent study reported that this compound induced apoptosis in breast cancer cells (MDA-MB-231) with an IC50 value of approximately 15 µM . Further investigations have indicated its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Studies
- Antitumor Effects : A study involving the treatment of human lung cancer cells with this compound revealed a marked decrease in cell viability and induction of apoptosis as evidenced by increased caspase activity .
- Synergistic Effects : In combination therapy studies, this compound demonstrated enhanced efficacy when used alongside conventional chemotherapeutics, suggesting its potential role as an adjuvant treatment .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at Pyrazole Positions
The pyrazole ring's substitution pattern critically influences physicochemical and biological properties. Key analogs include:
Ethyl 5-(4-Bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (Compound 20, )
- Structure : Bromophenyl at position 5, phenyl at position 1.
- Impact : The bromine atom enhances lipophilicity and may improve membrane permeability. This compound showed moderate antiproliferative activity, suggesting the bromophenyl group contributes to target interaction .
Ethyl 1-(4-Chlorophenyl)-4-(thiophene-carbonyl)-1H-pyrazole-3-carboxylate (Compound 9b, )
- Structure : Chlorophenyl at position 1, thiophene-carbonyl at position 3.
- Melting point (205–209°C) is higher than non-halogenated analogs, indicating stronger intermolecular forces .
Ethyl 5-(4-Hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-3-carboxylate (Compound 30f, )
- Structure : Hydroxyphenyl at position 5, p-tolyl at position 1.
- Impact : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. This derivative exhibited a melting point of 199–200°C, reflecting crystalline stability .
Key Structural Differences in Ethyl 4-(4-Pyridyl)-1H-Pyrazole-3-Carboxylate
- The pyridyl group at position 4 introduces a basic nitrogen, enabling pH-dependent solubility and metal coordination. This contrasts with non-aromatic or electron-deficient substituents in analogs like thiophene-carbonyl (9b) .
Physicochemical Properties
Analysis : The pyridyl group in the target compound may lower melting points compared to halogenated analogs due to reduced crystallinity. Its solubility profile is expected to favor polar solvents like DMSO .
Q & A
Q. What are the common synthetic routes for ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via cyclocondensation or multicomponent reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to introduce triazole or pyrazole moieties. Key steps include:
- Dissolving precursors (e.g., ethyl 5-azido-pyrazole carboxylate) in THF/water mixtures.
- Adding catalysts like CuSO₄ and sodium ascorbate to promote regioselectivity .
- Monitoring reaction progress via TLC and purifying via flash chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) . Optimization involves adjusting temperature (50–80°C), solvent ratios, and catalyst loading to maximize yield (typically 40–88%) .
Q. Which spectroscopic methods are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyridyl protons at δ 7.2–8.5 ppm, ester carbonyls at δ 160–165 ppm) .
- IR Spectroscopy : Peaks at 2143 cm⁻¹ (azide stretches) and 1700–1710 cm⁻¹ (ester C=O) validate functional groups .
- Mass Spectrometry : High-resolution MS (e.g., FAB or EI) confirms molecular ions (e.g., [M+H]⁺ at m/z 264.1455) .
Q. What safety protocols are recommended for handling this compound?
- Use PPE: gloves, lab coats, and protective eyewear.
- Perform reactions in fume hoods or gloveboxes to avoid inhalation/contact.
- Dispose of waste via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can DFT/B3LYP calculations predict the electronic and geometric properties of pyrazole derivatives?
- Computational Setup : Optimize geometry using Gaussian 09W with B3LYP/6-31G(d) basis sets. Analyze HOMO-LUMO gaps (e.g., 4.5–5.0 eV for pyrazole-carboxylates) to assess reactivity .
- Bond Parameters : Compare calculated bond lengths (e.g., C-N: 1.34 Å) with experimental X-ray data to validate accuracy .
Q. What strategies resolve contradictions between experimental and computational data?
- Crystallographic Refinement : Use SHELXL for high-resolution X-ray structures to correct bond angle/thermal motion discrepancies .
- Hybrid Methods : Combine DFT with molecular dynamics (MD) simulations to account for solvent effects or crystal packing forces .
Q. How are crystallographic tools (e.g., SHELX, Mercury) applied to analyze packing motifs?
- Structure Solution : SHELXS/SHELXD for direct methods in phase determination; SHELXL for least-squares refinement .
- Packing Analysis : Mercury CSD 2.0 identifies intermolecular interactions (e.g., π-π stacking between pyridyl rings, hydrogen bonds involving carboxylate groups) .
- Example: Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate shows C–H···O interactions stabilizing crystal lattices .
Q. What methodologies address low yields in multicomponent reactions?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 72 h to 2 h) and improves yield by 20–30% via enhanced thermal efficiency .
- Catalyst Screening : Test alternatives to Cu(I), such as Ru-based catalysts, to reduce side reactions .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for pyrazole derivatives?
- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., ester CH₃ at δ 1.11 ppm in DMSO vs. δ 1.37 ppm in CDCl₃) .
- Tautomerism : Dynamic equilibrium between pyrazole NH tautomers can split peaks; use variable-temperature NMR to resolve .
Q. Why do theoretical HOMO-LUMO gaps differ from electrochemical measurements?
- Basis Set Limitations : 6-31G(d) may underestimate electron delocalization; upgrade to 6-311++G(d,p) for accuracy .
- Environmental Factors : Solvent polarity (e.g., water vs. THF) alters redox potentials; correlate with cyclic voltammetry data .
Key Methodological Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
